molecular formula C9H9BrClNS B12945800 N-(3-Bromo-4-chlorophenyl)thietan-3-amine

N-(3-Bromo-4-chlorophenyl)thietan-3-amine

Cat. No.: B12945800
M. Wt: 278.60 g/mol
InChI Key: WSMYJLPAHBKQGA-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-chlorophenyl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-chlorophenyl)thietan-3-amine typically involves the reaction of 3-bromo-4-chloroaniline with a thietane precursor. One common method is the reaction of 3-bromo-4-chloroaniline with 2-chloromethylthiirane in the presence of a base such as potassium hydroxide in an aqueous medium. This reaction leads to the formation of the desired thietane ring through a thiirane-thietane rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-chlorophenyl)thietan-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium hydroxide is commonly used in substitution and rearrangement reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

N-(3-Bromo-4-chlorophenyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-chlorophenyl)thietan-3-amine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromo-4-chlorophenyl)thietan-3-amine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the thietane ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrClNS

Molecular Weight

278.60 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)thietan-3-amine

InChI

InChI=1S/C9H9BrClNS/c10-8-3-6(1-2-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2

InChI Key

WSMYJLPAHBKQGA-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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